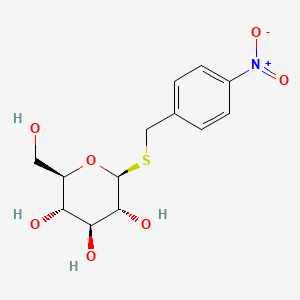

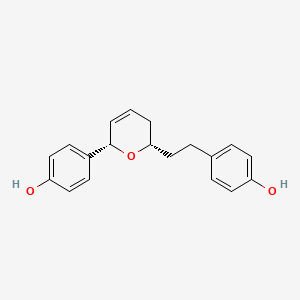

(3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine is a natural product derived from the bark of the Centrolobium tomentosum tree, which is found in the Amazon rainforest. The plant has been used for centuries by the native inhabitants of the Amazon for a variety of medicinal purposes. This natural product has been studied extensively in recent years due to its potential therapeutic applications. It has been found to possess various biological activities, including anti-inflammatory, anti-bacterial, anti-fungal, anti-parasitic, and anti-tumor properties.

Applications De Recherche Scientifique

Compound Isolation and Structure Elucidation

(3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine, along with other compounds, has been isolated from natural sources like Alpinia katsumadai. These isolations help in the understanding of the chemical composition of plants and contribute to the discovery of new natural products. The structures of such compounds are typically elucidated using spectroscopic techniques, which is essential for further research and potential applications (Yang et al., 2019).

Cytotoxic Activity Studies

Synthetic Methodologies

The asymmetric syntheses of diarylheptanoid natural products, including (3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine, have been achieved. These synthetic methodologies are significant for the development of new pharmaceuticals and chemicals. The hetero-Diels–Alder reaction, for instance, plays a key role in these syntheses, demonstrating the importance of such reactions in organic synthesis (Washio et al., 2007).

Total Synthesis and Configuration Studies

The first total synthesis of (3S,7R)-5,6-dehydro-de-O-methyl centrolobine has been reported. These studies are not only crucial for the production of these compounds in larger quantities but also for confirming their molecular structure and stereochemistry. Such research has broad implications in medicinal chemistry and drug development (Schmidt et al., 2011).

Propriétés

IUPAC Name |

4-[2-[(2S,6S)-6-(4-hydroxyphenyl)-3,6-dihydro-2H-pyran-2-yl]ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O3/c20-16-9-4-14(5-10-16)6-13-18-2-1-3-19(22-18)15-7-11-17(21)12-8-15/h1,3-5,7-12,18-21H,2,6,13H2/t18-,19+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMSDVNIAXMQRI-MOPGFXCFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC(OC1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C=C[C@H](O[C@H]1CCC2=CC=C(C=C2)O)C3=CC=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,7S)-5,6-Dehydro-4/'/'-de-O-methylcentrolobine | |

Q & A

Q1: What is the significance of discovering (3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine along with other diarylheptanoids in Alpinia blepharocalyx?

A1: The discovery of (3S,7S)-5,6-Dehydro-4''-de-O-methylcentrolobine and numerous other novel diarylheptanoids in Alpinia blepharocalyx [] is significant for several reasons:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Propenal, 3-[[2-(3,4-dihydroxyphenyl)ethyl]amino]-, (E)- (9CI)](/img/no-structure.png)

![1-[2-(2,4-Dichlorophenyl)-2-[(2,5-dichlorophenyl)methoxy]ethyl]imidazole;nitric acid](/img/structure/B588267.png)